Cas no 2138536-95-3 (3-[(Cyclopent-1-en-1-yl)methyl]-4-methylcyclohexan-1-amine)

3-[(Cyclopent-1-en-1-yl)methyl]-4-methylcyclohexan-1-amine is a structurally unique cyclohexylamine derivative featuring a cyclopentenylmethyl substituent. This compound exhibits potential utility as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules or specialty chemicals. The presence of both amine and olefinic functionalities offers versatile reactivity for further derivatization, including reductive amination, cyclization, or coupling reactions. Its rigid cyclohexyl backbone combined with the unsaturated cyclopentene moiety may confer steric and electronic properties useful in ligand design or asymmetric catalysis. The compound's stability under standard conditions facilitates handling and storage, making it a practical choice for research applications requiring precise structural motifs.
3-[(Cyclopent-1-en-1-yl)methyl]-4-methylcyclohexan-1-amine structure
2138536-95-3 structure
Product Name:3-[(Cyclopent-1-en-1-yl)methyl]-4-methylcyclohexan-1-amine
CAS No:2138536-95-3
MF:C13H23N
MW:193.32842373848
CID:5758397
PubChem ID:165491630
Update Time:2025-05-23

3-[(Cyclopent-1-en-1-yl)methyl]-4-methylcyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-[(cyclopent-1-en-1-yl)methyl]-4-methylcyclohexan-1-amine
    • 2138536-95-3
    • EN300-1157825
    • 3-[(Cyclopent-1-en-1-yl)methyl]-4-methylcyclohexan-1-amine
    • Inchi: 1S/C13H23N/c1-10-6-7-13(14)9-12(10)8-11-4-2-3-5-11/h4,10,12-13H,2-3,5-9,14H2,1H3
    • InChI Key: GYEJMAJZMGHSSK-UHFFFAOYSA-N
    • SMILES: NC1CCC(C)C(CC2=CCCC2)C1

Computed Properties

  • Exact Mass: 193.183049738g/mol
  • Monoisotopic Mass: 193.183049738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26Ų

3-[(Cyclopent-1-en-1-yl)methyl]-4-methylcyclohexan-1-amine Pricemore >>

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Additional information on 3-[(Cyclopent-1-en-1-yl)methyl]-4-methylcyclohexan-1-amine

Research Brief on 3-[(Cyclopent-1-en-1-yl)methyl]-4-methylcyclohexan-1-amine (CAS: 2138536-95-3)

In recent years, the compound 3-[(Cyclopent-1-en-1-yl)methyl]-4-methylcyclohexan-1-amine (CAS: 2138536-95-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclohexyl and cyclopentenyl structural motifs, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. The following research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications.

The synthesis of 3-[(Cyclopent-1-en-1-yl)methyl]-4-methylcyclohexan-1-amine involves a multi-step process that leverages advanced organic chemistry techniques. Recent studies have optimized the synthetic pathway to improve yield and purity, with particular emphasis on the stereoselective introduction of the cyclopentenyl moiety. The compound's structural complexity presents both challenges and opportunities for medicinal chemists, as its conformational flexibility may influence its binding affinity to biological targets.

Pharmacological investigations have revealed that 3-[(Cyclopent-1-en-1-yl)methyl]-4-methylcyclohexan-1-amine exhibits notable activity as a modulator of neurotransmitter systems. Preliminary in vitro and in vivo studies suggest its potential as a novel therapeutic agent for neurological disorders, including depression, anxiety, and neurodegenerative diseases. The compound's mechanism of action appears to involve interactions with serotonin and dopamine receptors, although further elucidation of its precise molecular targets is ongoing.

Recent preclinical studies have demonstrated the compound's favorable pharmacokinetic profile, including good blood-brain barrier penetration and acceptable metabolic stability. However, challenges remain in optimizing its selectivity and minimizing off-target effects. Researchers are actively exploring structural analogs and prodrug strategies to enhance its therapeutic index.

The potential clinical applications of 3-[(Cyclopent-1-en-1-yl)methyl]-4-methylcyclohexan-1-amine are currently being evaluated in several research programs. Its unique chemical structure offers opportunities for intellectual property development, with CAS number 2138536-95-3 serving as a key identifier in patent applications. The compound's progression through drug development pipelines will depend on successful completion of safety and efficacy studies in advanced animal models and, eventually, human clinical trials.

In conclusion, 3-[(Cyclopent-1-en-1-yl)methyl]-4-methylcyclohexan-1-amine represents an exciting area of research in chemical biology and pharmaceutical development. Its distinctive structural features and promising pharmacological properties make it a compound of significant interest for both academic researchers and industry professionals. Continued investigation into its mechanism of action and therapeutic potential is warranted, with the ultimate goal of translating these findings into novel treatments for CNS disorders.

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